

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

physical properties

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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

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Technical Guide: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7) is a halogenated pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrazole moieties are key pharmacophores in a variety of therapeutic agents. This technical guide provides a summary of the available physical properties of **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid**, general experimental protocols for the determination of its physical properties, and a conceptual workflow for its synthesis and potential derivatization.

It is important to note that publicly available experimental data for this specific compound is limited. To provide a broader context, this guide also includes data for the closely related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0), where appropriate, with clear differentiation.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** is summarized below.

Property	Value	Source
Molecular Formula	C6H7ClN2O2	[1]
Molecular Weight	174.59 g/mol	[1]
pKa (Predicted)	2.78 ± 0.25	

Note: Experimental data for properties such as melting point, boiling point, and solubility for **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** are not readily available in the reviewed literature.

For the purpose of comparison, the physical properties of the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are presented in the following table:

Property	Value	Source
Molecular Formula	C7H9ClN2O2	
Molecular Weight	188.61 g/mol	
Melting Point	162.0-166.0 °C	
Boiling Point (Predicted)	339.5 ± 42.0 °C	
Density (Predicted)	1.40 ± 0.1 g/cm ³	
pKa (Predicted)	1.90 ± 0.38	
Appearance	White to light yellow powder or crystal	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** are not specified in the available literature. However,

standard methodologies for compounds of this nature can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to determine an approximate melting point.
- Once an approximate range is known, allow the apparatus to cool.
- Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has melted (T2).
- The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

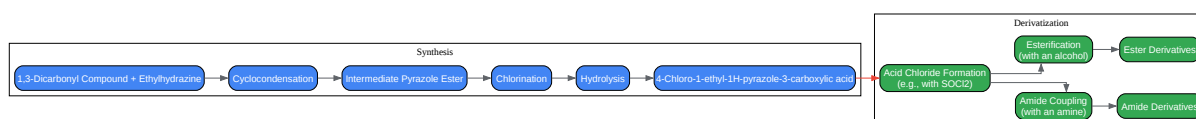
Procedure:

- Add an excess amount of **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, buffers at various pH values).

- Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- After the equilibration period, allow the vials to stand to let undissolved solids settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Quantitatively dilute the filtered solution with a suitable solvent.
- Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Conceptual Workflow: Synthesis and Derivatization

While a specific synthesis protocol for **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** is not detailed in the provided search results, a general synthetic approach for pyrazole carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The carboxylic acid functionality can then be used as a handle for further chemical modifications to explore structure-activity relationships.



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Caption: Conceptual workflow for the synthesis and derivatization of **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid**.

Signaling Pathways and Biological Activity

The pyrazole nucleus is a common feature in many biologically active compounds. While specific signaling pathways modulated by **4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid** are not documented, pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The biological activity is highly dependent on the substitution pattern around the pyrazole ring. Further research would be required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physical property data and provided general experimental protocols for its characterization. The conceptual workflow illustrates a plausible route for its synthesis and derivatization, offering a starting point for researchers interested in exploring the chemical space around this scaffold. Due to the limited availability of experimental data, further empirical studies are necessary to fully characterize this compound and to explore its potential biological activities.

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References

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- To cite this document: BenchChem. [4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at:

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